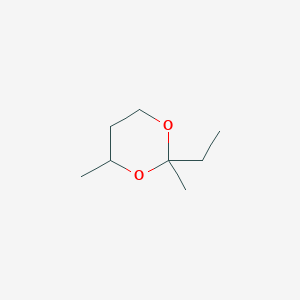

2-Ethyl-2,4-dimethyl-1,3-dioxane

Descripción

2-Ethyl-2,4-dimethyl-1,3-dioxane is a six-membered cyclic acetal derivative of 1,3-dioxane, featuring ethyl and methyl substituents at the 2- and 4-positions, respectively. These compounds are typically synthesized via Prins condensation, involving aldehydes and alcohols or alkenes under acidic catalysis . The ethyl and methyl groups likely influence its physicochemical properties, including boiling point, stability, and solubility, compared to simpler dioxanes.

Propiedades

Número CAS |

6413-36-1 |

|---|---|

Fórmula molecular |

C8H16O2 |

Peso molecular |

144.21 g/mol |

Nombre IUPAC |

2-ethyl-2,4-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C8H16O2/c1-4-8(3)9-6-5-7(2)10-8/h7H,4-6H2,1-3H3 |

Clave InChI |

SSDWZTRJPNXQRL-UHFFFAOYSA-N |

SMILES canónico |

CCC1(OCCC(O1)C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,4-dimethyl-1,3-dioxane typically involves the reaction of propionaldehyde with neopentyl glycol. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an acid catalyst to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of 2-Ethyl-2,4-dimethyl-1,3-dioxane is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities. The process involves careful control of temperature, pressure, and reactant concentrations to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl-2,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

Oxidation: Produces carbonyl compounds such as aldehydes and ketones.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-Ethyl-2,4-dimethyl-1,3-dioxane is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: Employed in the study of enzyme mechanisms and as a model compound in biochemical research.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.

Mecanismo De Acción

The mechanism by which 2-Ethyl-2,4-dimethyl-1,3-dioxane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Its ability to form stable intermediates makes it a valuable tool in mechanistic studies and synthetic applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4,4-Dimethyl-1,3-dioxane

- Synthesis : Produced via Prins condensation of isobutene and formaldehyde using CeO₂ catalysts or carbon-containing porous materials, achieving selectivities up to ~99% .

- Applications : Serves as a precursor for 3-methyl-1,3-butanediol (used in polymers and solvents) and as a feedstock for industrial inhibitors against steel corrosion .

- Physical Properties: Limited data, but vaporization enthalpy for 2,4-dimethyl-1,3-dioxane is reported as 44.9 ± 0.6 kJ/mol at 298 K .

2-Ethyl-1,3-dioxane

- Structure : A simpler analog with an ethyl group at the 2-position (C₆H₁₂O₂, MW 116.16 g/mol) .

- Thermodynamic Data : Sublimation and vaporization enthalpies are documented, though specific values for 2-ethyl-2,4-dimethyl-1,3-dioxane remain unstudied .

2-Isobutyl-4,4-dimethyl-1,3-dioxane

- Origin: Identified as a fermentation byproduct in sheep placenta treated with Brettanomyces deaminekh3, contributing to aroma modification .

Dioxolane Analogs (e.g., 2-Ethyl-2,4-dimethyl-1,3-dioxolane)

- Structure : A five-membered cyclic acetal (C₇H₁₄O₂, MW 130.18 g/mol) with distinct ring strain and reactivity compared to six-membered dioxanes .

- Applications : Used in fragrance formulations (e.g., Fructone) due to fruity esters, contrasting with dioxanes’ industrial roles .

Physicochemical Properties and Trends

- Boiling Points and Stability : Larger substituents (e.g., ethyl vs. methyl) increase molecular weight and boiling points. For example, 4-ethyl-1,3-dioxane has a lower vaporization enthalpy (39.3 kJ/mol at 377 K) than 2,4-dimethyl-1,3-dioxane (44.9 kJ/mol at 298 K), suggesting substituent positioning impacts volatility .

- Synthetic Challenges : The multichannel nature of Prins condensation complicates selectivity for asymmetric dioxanes like 2-ethyl-2,4-dimethyl-1,3-dioxane, necessitating advanced catalysts (e.g., porous carbon materials) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.